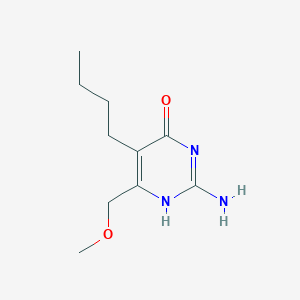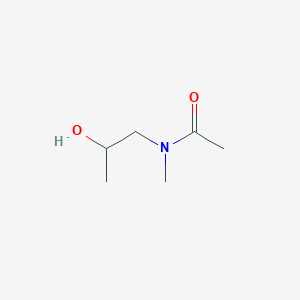
methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is not yet fully understood. However, it is believed to work by inhibiting the growth of bacterial cells by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has been shown to have antibacterial properties. It has also been found to have low toxicity levels, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate in lab experiments is its low toxicity levels, which make it safer to handle compared to other chemicals. However, one of the limitations is the complex synthesis process involved in obtaining the compound, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate. One potential direction is to investigate its potential use as a chiral building block in the synthesis of various pharmaceutical compounds. Another direction is to explore its antibacterial properties further and develop it into a potential antibiotic candidate. Additionally, further research could be conducted to optimize the synthesis process to make it more cost-effective and efficient.
Méthodes De Synthèse
Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the use of reagents such as ethyl glyoxylate, hydroxylamine hydrochloride, and sodium borohydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has been used in scientific research for various applications. It has been studied for its potential use as a chiral building block in the synthesis of various pharmaceutical compounds. It has also been investigated for its potential use in the development of novel antibiotics due to its antibacterial properties.
Propriétés
Numéro CAS |
174283-17-1 |
|---|---|
Nom du produit |
methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1 |
Clé InChI |
QYTJBBSMODGNEH-LURJTMIESA-N |
SMILES isomérique |
COC(=O)[C@]1(CC(=O)N1)CO |
SMILES |
COC(=O)C1(CC(=O)N1)CO |
SMILES canonique |
COC(=O)C1(CC(=O)N1)CO |
Synonymes |
2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)


![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)







![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)